6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride
Description
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a brominated coumarin derivative featuring a reactive carbonyl chloride group at position 3 and a bromine substituent at position 6. This compound serves as a key intermediate in organic synthesis, particularly in the formation of heterocyclic derivatives. For instance, it reacts with 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride to yield pyrazole carboxamides, which are investigated for their antiproliferative properties . Its structural framework combines the electron-withdrawing effects of bromine and the electrophilic nature of the carbonyl chloride, making it highly reactive in acyl transfer reactions.
Properties
IUPAC Name |
6-bromo-2-oxochromene-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClO3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZWVEWBXKXFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675493 | |
| Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-94-2 | |
| Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-oxo-2H-1-benzopyran-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride typically involves the bromination of 2-oxo-2H-chromene-3-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the chromene ring. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .
Chemical Reactions Analysis
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The carbonyl chloride group can react with nucleophiles like alcohols or amines to form esters or amides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases, acids, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Organic Synthesis
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique functional groups allow for a wide range of chemical transformations, enabling the development of new compounds with potential therapeutic effects .
Biochemical Studies
In biological research, this compound is utilized to investigate enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a valuable tool for studying biochemical pathways and mechanisms .
Medicinal Chemistry
Recent studies have highlighted its role in synthesizing hybrid molecules that exhibit biological activity. For instance, derivatives of 6-Bromo-2-oxo-2H-chromene have been explored for their potential anti-cancer properties and as inhibitors in various enzymatic processes .
Case Study 1: Synthesis of Pyrazole Derivatives
A study demonstrated the use of this compound in synthesizing novel pyrazole derivatives. The compound was reacted with hydrazine derivatives under reflux conditions, yielding several products with promising biological activities. These derivatives were characterized using elemental analysis and spectral data, confirming their structures .
Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The study revealed that modifications introduced by 6-Bromo-2-oxo-2H-chromene derivatives could significantly alter enzyme activity, providing insights into metabolic regulation and potential drug design strategies.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine and carbonyl chloride groups play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The reactivity and applications of 6-bromo-2-oxo-2H-chromene-3-carbonyl chloride are influenced by its substituents and functional groups. Below is a comparative analysis with analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Reactivity :
- The carbonyl chloride group in the target compound enables direct nucleophilic substitution under mild conditions, bypassing the need for coupling reagents required by carboxylic acids (e.g., DCC or EDC) .
- Carboxylic acid analogs (e.g., 6-bromo-4-methyl variant) are less reactive and typically require activation for amide bond formation .
Substituent Effects: Bromine vs. Methyl Group: The 4-methyl substituent in the carboxylic acid analog introduces steric hindrance, which may reduce solubility in polar solvents compared to the unsubstituted carbonyl chloride .
Hydrogen Bonding and Crystallography
- Hydrogen Bonding Patterns: Carboxylic acids engage in strong hydrogen bonds (e.g., dimeric O–H···O interactions), influencing crystal packing and stability . Tools like SHELX programs are often employed to resolve such complexities .
Electronic and Steric Effects
- Electron-Withdrawing Groups : Bromine at C6 enhances the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles.
- Steric Effects : The absence of a methyl group in the target compound reduces steric hindrance, facilitating reactions at the C3 position compared to the 4-methyl carboxylic acid analog .
Biological Activity
6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride is a synthetic compound belonging to the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClO with a molecular weight of 287.50 g/mol. The compound features a bromine atom at the 6th position and a carbonyl chloride functional group, which contributes to its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with specific enzymes and biological pathways:
- Enzyme Inhibition : This compound has been identified as a potent inhibitor of carbonic anhydrase (CA) isoforms IX and XII, which are overexpressed in various cancers. Inhibition of these enzymes can disrupt tumor progression by affecting extracellular acidification and cellular proliferation .
- Antioxidant Activity : Chromene derivatives have shown significant antioxidant properties, which can mitigate oxidative stress in cells, potentially leading to protective effects against various diseases .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Studies indicate that this compound can selectively inhibit cancer-associated carbonic anhydrases, making it a candidate for cancer therapy .
- Anti-inflammatory Effects : Similar chromene derivatives have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Activity : Some derivatives related to this compound have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds in various biological contexts:
- Inhibition of Carbonic Anhydrases : A study found that certain derivatives based on the chromene scaffold exhibited high inhibition rates against CA IX and XII, with Ki values in the nanomolar range, outperforming standard drugs like acetazolamide .
- Synthesis and Evaluation : Research demonstrated that multicomponent reactions could efficiently synthesize chromene derivatives with enhanced biological activities, including anti-inflammatory and anticancer properties .
- Antioxidant Studies : The antioxidant capacity of chromene derivatives was assessed through various assays, confirming their ability to scavenge free radicals effectively .
Comparative Analysis
To illustrate the unique properties of this compound, a comparison with similar compounds is provided:
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| 6-Bromo-N-methyl-2-oxo-2H-chromene | Moderate anticancer | 25 | Less selective than 6-bromo derivative |
| 6-Bromo-coumarin | Antimicrobial | 15 | Effective against S. aureus |
| 6-Bromo-N-cycloheptyl derivative | Pancreatic lipase inhibitor | 30 | Potential for obesity treatment |
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2-oxo-2H-chromene-3-carbonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of 2-oxo-2H-chromene-3-carbonyl chloride precursors. One approach involves using brominating agents (e.g., NBS or Br₂) under anhydrous conditions in solvents like DCM or THF. Reaction optimization includes controlling temperature (0–25°C) and stoichiometry to avoid over-bromination. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product . Alternative routes may involve coupling reactions with bromo-substituted intermediates, as seen in related chromene derivatives .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at position 6, carbonyl chloride at position 3) and FT-IR for carbonyl stretching vibrations (~1750 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~273.46 g/mol). Purity is assessed via HPLC (>95% peak area) or TLC (Rf comparison with standards) . For crystalline derivatives, single-crystal X-ray diffraction (e.g., using SHELXL ) provides definitive structural confirmation .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reactivity data between this compound and its chloro-substituted analogs?
- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity (vs. chlorine) alter electronic and steric effects. Comparative studies using DFT calculations (e.g., Gaussian or ORCA software) can map electron density differences at the carbonyl chloride and brominated positions, explaining divergent reactivity in nucleophilic acyl substitutions. Experimental validation involves kinetic studies under identical conditions (e.g., reaction with amines or alcohols) to quantify rate differences . Contradictions in biological activity (e.g., anti-inflammatory potency) may require molecular docking simulations to assess ligand-protein interactions .
Q. How is the compound utilized in synthesizing heterocyclic pharmacophores, and what mechanistic insights guide these transformations?
- Methodological Answer : The carbonyl chloride group enables condensation with nucleophiles like hydrazines or amines. For example, reacting with 2-oxo-N-phenylacetohydrazonoyl chloride in refluxing benzene (with triethylamine) forms pyrazole-carboxamide hybrids. Mechanistic studies (monitored via in-situ IR or LC-MS) reveal a two-step process: (1) nucleophilic attack at the carbonyl, followed by (2) cyclization via elimination of HCl. The bromine substituent stabilizes intermediates through resonance, favoring regioselective product formation (e.g., 4-substituted pyrazoles over 5-substituted isomers) .
Q. What crystallographic techniques are critical for determining the solid-state structure of derivatives, and how do solvate forms impact stability?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs is standard. For 6-bromo derivatives, data collection at low temperatures (100 K) minimizes radiation damage. Crystal packing analysis (e.g., Mercury software) identifies key interactions, such as Br···π or C=O···H hydrogen bonds, which stabilize the lattice. Solvate forms (e.g., DMF disolvates ) often exhibit reduced thermal stability (TGA analysis) but enhanced solubility, impacting formulation in drug delivery studies .
Data Analysis and Optimization
Q. How are computational tools applied to predict and rationalize the biological activity of this compound derivatives?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens derivatives against target proteins (e.g., COX-2 for anti-inflammatory activity). QSAR models correlate substituent effects (Hammett σ values) with bioactivity data. For example, bromine’s +M effect may enhance binding affinity to hydrophobic pockets. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories, identifying critical residues for mutagenesis studies .
Q. What experimental precautions are necessary to handle this compound due to its reactivity and toxicity?
- Methodological Answer : The compound is moisture-sensitive; reactions require anhydrous solvents (molecular sieves) and inert atmospheres (N₂/Ar). Personal protective equipment (neoprene gloves, face shield) is mandatory due to acyl chloride’s lachrymatory effects. Waste disposal follows protocols for halogenated organics (incineration with alkaline scrubbers). Storage at –20°C in amber vials prevents photodegradation .
Contradiction Resolution
Q. How can researchers reconcile discrepancies in reported yields for cross-coupling reactions involving this compound?
- Methodological Answer : Yield variations often stem from catalyst choice (Pd(PPh₃)₄ vs. CuI/ligand systems) or solvent polarity. Systematic optimization via DoE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst loading). For example, Suzuki-Miyaura couplings may require degassed DMF/H₂O mixtures and microwave irradiation (120°C, 30 min) for >80% yields, whereas Stille couplings in THF under reflux give lower yields due to bromide steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
